molecular formula C19H24S B12603065 2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene CAS No. 648436-66-2

2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene

Cat. No.: B12603065
CAS No.: 648436-66-2
M. Wt: 284.5 g/mol
InChI Key: PPPFYWXSNOADTN-UHFFFAOYSA-N
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Description

2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a hexyl group, a methyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with hexyl and methyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzene derivatives with reduced functional groups.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene is unique due to the presence of the hexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous .

Properties

CAS No.

648436-66-2

Molecular Formula

C19H24S

Molecular Weight

284.5 g/mol

IUPAC Name

2-hexyl-4-methyl-1-phenylsulfanylbenzene

InChI

InChI=1S/C19H24S/c1-3-4-5-7-10-17-15-16(2)13-14-19(17)20-18-11-8-6-9-12-18/h6,8-9,11-15H,3-5,7,10H2,1-2H3

InChI Key

PPPFYWXSNOADTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C)SC2=CC=CC=C2

Origin of Product

United States

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